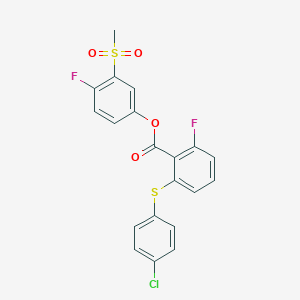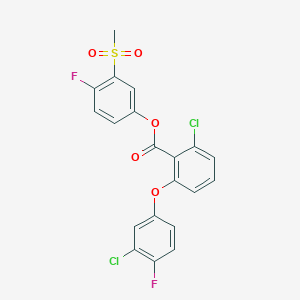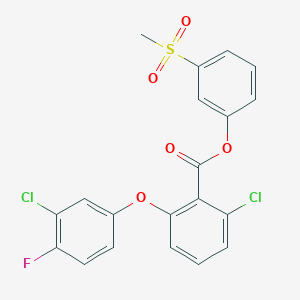
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide have been extensively studied. This compound has been shown to inhibit the production of inflammatory mediators, reduce tumor growth, and improve cognitive function in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further drug development. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are many future directions for the study of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide. One potential direction is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies could also explore the optimization of the synthesis method for this compound and the development of more efficient and cost-effective methods. Finally, the potential use of this compound as a diagnostic tool for specific diseases could also be explored.
Méthodes De Synthèse
The synthesis of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-chloro-4-fluorophenol and 2,6-dichlorobenzoyl chloride to produce 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid. The second step involves the reaction of the benzoic acid with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to produce the final product, 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FNO4/c1-19(2)9-26-18(25)16(19)23-17(24)15-11(20)4-3-5-14(15)27-10-6-7-13(22)12(21)8-10/h3-8,16H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUWWLXRJLZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
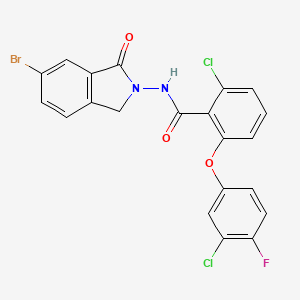
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
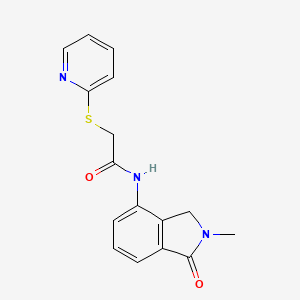
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)
